
N,N-Dimethyl-N'-(5-phenyl-1H-pyrazol-3-yl)methanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the phenyl group and the dimethylamino group further enhances its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide typically involves the reaction of 5-phenyl-1H-pyrazole-3-carbaldehyde with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N,N-dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)formamide.
Reduction: Formation of N,N-dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it has been shown to inhibit the enzyme LmPTR1, which is involved in the biosynthesis of essential biomolecules in certain parasites . The binding of the compound to the enzyme’s active site disrupts its function, leading to the inhibition of parasite growth.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)methanimidamide
- N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-4-yl)methanimidamide
- N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-1-yl)methanimidamide
Uniqueness
N,N-Dimethyl-N’-(5-phenyl-1H-pyrazol-3-yl)methanimidamide is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Its ability to act as an enzyme inhibitor and its potential therapeutic properties further distinguish it from similar compounds .
Propiedades
Número CAS |
222314-84-3 |
|---|---|
Fórmula molecular |
C12H14N4 |
Peso molecular |
214.27 g/mol |
Nombre IUPAC |
N,N-dimethyl-N'-(5-phenyl-1H-pyrazol-3-yl)methanimidamide |
InChI |
InChI=1S/C12H14N4/c1-16(2)9-13-12-8-11(14-15-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,15) |
Clave InChI |
NZJBGMUMRFILIR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC1=NNC(=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate](/img/structure/B14245677.png)
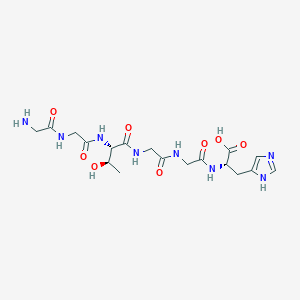
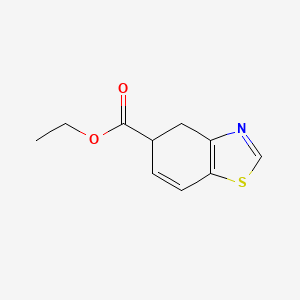
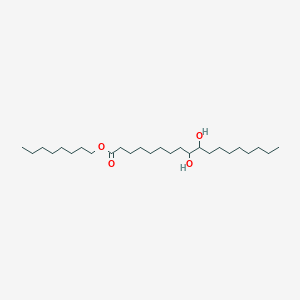


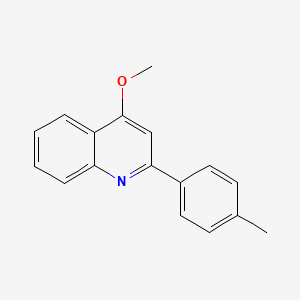
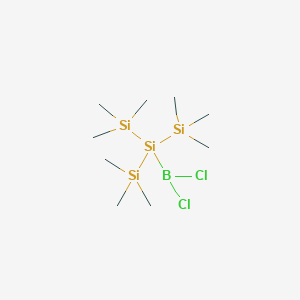

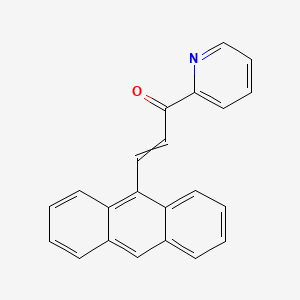

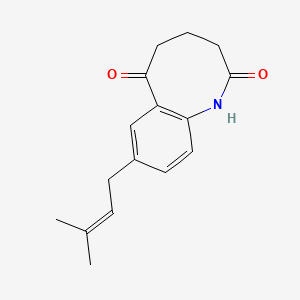
![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)

